molecular formula C18H11BrN2 B13986278 2-Bromo-4-(1-naphthalenyl)-quinazoline

2-Bromo-4-(1-naphthalenyl)-quinazoline

货号: B13986278
分子量: 335.2 g/mol
InChI 键: SJKIOMFGTUWUAT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazoline, a bicyclic heterocyclic compound consisting of fused benzene and pyrimidine rings, has been extensively studied since its first synthesis in 1869 by Griess . This compound features a bromine atom at position 2 and a 1-naphthalenyl group at position 4 of the quinazoline core. The bromine substituent introduces electronic effects (e.g., electron-withdrawing character), while the bulky naphthalenyl group contributes steric hindrance and aromatic stacking capabilities. These properties make it a versatile intermediate for further functionalization, particularly in drug discovery targeting kinase enzymes or other biological receptors .

属性

分子式

C18H11BrN2

分子量

335.2 g/mol

IUPAC 名称

2-bromo-4-naphthalen-1-ylquinazoline

InChI

InChI=1S/C18H11BrN2/c19-18-20-16-11-4-3-9-15(16)17(21-18)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H

InChI 键

SJKIOMFGTUWUAT-UHFFFAOYSA-N

规范 SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=NC4=CC=CC=C43)Br

产品来源

United States

准备方法

Preparation Methods of 2-Bromo-4-(1-naphthalenyl)-quinazoline

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the quinazoline ring system followed by selective substitution at the 2- and 4-positions. The general approach includes:

  • Formation of the quinazoline core by cyclocondensation reactions starting from anthranilic acid derivatives or 2-aminobenzophenones.
  • Introduction of the bromine atom at the 2-position via electrophilic bromination or by using brominated precursors.
  • Attachment of the 1-naphthalenyl group at the 4-position through nucleophilic aromatic substitution or cross-coupling reactions.

Polar aprotic solvents such as dimethylformamide (DMF) are frequently employed to facilitate nucleophilic substitution steps, and reaction conditions such as temperature and time are optimized to maximize yield and purity.

Specific Synthetic Routes

Alkylation of N1-Substituted Quinazoline-2,4(1H,3H)-diones Followed by Guanidine Treatment

Another synthetic approach involves the alkylation of N1-substituted quinazoline-2,4-diones with bromoacetic or 2-bromopropionic acid esters in anhydrous DMF in the presence of potassium carbonate at room temperature. The resulting esters are then treated with guanidine generated in situ from guanidine hydrochloride and potassium hydroxide in boiling ethanol, leading to N-acyl derivatives of guanidine and further cyclization to quinazoline derivatives.

This method achieves yields ranging from 57% to 84% for the guanidine derivatives and 67% to 81% for the ester intermediates, indicating good efficiency.

Summary of key reaction steps and yields:

Step Reagents/Conditions Yield (%)
Alkylation Esters of bromoacetic acid, K2CO3, DMF, RT, 24h 67–81
Guanidine treatment Guanidine HCl + KOH, EtOH, reflux 57–84
Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed methods, particularly palladium- and copper-catalyzed reactions, are widely used for the selective functionalization of quinazoline derivatives. For example, palladium-catalyzed C-C coupling of 2-(4-oxoquinazolin-3(4H)-yl) acetonitrile derivatives with arylboronic acids has been reported to efficiently produce substituted quinazolines in water under mild conditions.

Copper-catalyzed imidoylative cross-coupling and cyclocondensation reactions have also been employed to synthesize quinazolin-4-ones using Cu(II) acetate as a catalyst in sustainable solvents like anisole, without the need for microwave heating or inert atmosphere.

Though these methods are more commonly applied to quinazolinone derivatives, they provide a valuable framework for the synthesis of this compound analogs via cross-coupling of brominated quinazolines with naphthalenyl boronic acids or related reagents.

Dehydration of N-Acyl Beta Amino Acids

A patented process describes the preparation of quinazolones by dehydrating N-acyl beta amino acids (e.g., N-acyl anthranilic acids) in the presence of a dehydration agent and organic solvent to form oxazones, followed by reaction with carboxylic acids and primary amine salts, azeotropic distillation, and heating to yield quinazolones. This method offers a scalable and efficient route to quinazoline derivatives with various substitutions.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Cyclocondensation with Thiourea in DMSO 2-Aminobenzophenones, Thiourea, DMSO, 160 °C Not specified Simple, direct synthesis High temperature, long reaction time
Alkylation + Guanidine Treatment N1-substituted quinazoline-2,4-dione, bromoesters, K2CO3, DMF, guanidine, EtOH reflux 57–84 (guanidine step) Mild conditions, good yields Requires multiple steps
Palladium-catalyzed C-C coupling Pd catalyst, arylboronic acids, aqueous medium High (not specified) Mild, aqueous conditions, selective Catalyst cost, optimization needed
Copper-catalyzed cross-coupling Cu(II) acetate, anisole solvent, amines, no inert atmosphere Moderate to high Sustainable solvent, no special atmosphere Less explored for this compound
Dehydration of N-acyl beta amino acids N-acyl anthranilic acids, dehydration agents, organic solvents Not specified Scalable, novel approach Requires specific starting materials

Summary Table of Key Compound Data

Property Description
Molecular Formula C18H11BrN2
Molecular Weight 335.2 g/mol
IUPAC Name This compound
CAS Number Not explicitly reported
Solvent Systems DMF, DMSO, Ethanol, Anisole
Typical Reaction Temp. Room temperature to 160 °C
Purification Methods Water wash, column chromatography

化学反应分析

Types of Reactions

2-Bromo-4-(1-naphthalenyl)-quinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction Reactions: Reduction of the quinazoline core can lead to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-substituted-4-(1-naphthalenyl)-quinazoline derivatives.

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of dihydroquinazoline derivatives.

科学研究应用

2-Bromo-4-(1-naphthalenyl)-quinazoline has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential scaffold for developing anticancer and antimicrobial agents.

    Material Science: Used in the synthesis of organic semiconductors and light-emitting diodes.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

作用机制

The mechanism of action of 2-Bromo-4-(1-naphthalenyl)-quinazoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine atom and the naphthalenyl group contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

相似化合物的比较

Comparison with Similar Compounds

To contextualize the unique attributes of 2-Bromo-4-(1-naphthalenyl)-quinazoline , a comparative analysis with structurally analogous quinazoline derivatives is provided below. Key differences in substituent positions, electronic effects, and steric profiles are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
This compound Br (C2), 1-naphthalenyl (C4) C₁₈H₁₁BrN₂ ~334.9 High steric bulk, potential kinase inhibitor scaffold
7-Bromo-4-chloro-2-phenyl-quinazoline Br (C7), Cl (C4), Ph (C2) C₁₄H₈BrClN₂ 319.58 Electrophilic reactivity (Cl as leaving group), synthetic intermediate

Key Findings:

Substituent Position Effects :

  • The bromine atom at C2 in the target compound contrasts with its placement at C7 in 7-Bromo-4-chloro-2-phenyl-quinazoline. Positional differences significantly influence electronic distribution. For instance, bromine at C2 (adjacent to the pyrimidine nitrogen) may enhance hydrogen-bonding interactions in biological systems, whereas C7 bromine primarily affects aromatic electrophilic substitution reactivity .

Steric and Aromatic Contributions :

  • The 1-naphthalenyl group at C4 introduces greater steric hindrance compared to the phenyl group in the analog. This bulkiness may reduce solubility but enhance binding affinity in hydrophobic protein pockets. Conversely, the chloro substituent at C4 in 7-Bromo-4-chloro-2-phenyl-quinazoline offers a reactive site for nucleophilic displacement, making it a preferred intermediate for cross-coupling reactions .

Molar Mass and Functionalization Potential: The higher molar mass of this compound (~334.9 vs. 319.58 g/mol) reflects the naphthalenyl group’s contribution. This increased mass correlates with enhanced π-π stacking interactions, which are critical in materials science (e.g., organic semiconductors) or drug design targeting DNA or protein kinases .

Biological Relevance :

  • Quinazoline derivatives with aryl groups at C4 (e.g., naphthalenyl) are structurally analogous to epidermal growth factor receptor (EGFR) inhibitors like gefitinib. The bromine at C2 in the target compound could serve as a handle for further derivatization, enabling the synthesis of radio-labeled probes or bioconjugates for targeted therapies .

生物活性

2-Bromo-4-(1-naphthalenyl)-quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in cancer research. The compound's structure features a bromine atom at the second position and a naphthyl group at the fourth position, contributing to its unique pharmacological profile. This article provides an in-depth analysis of its biological activity, including anticancer effects, mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.

Anticancer Activity

Quinazoline derivatives, including this compound, have been shown to exhibit significant anticancer properties. Research indicates that these compounds can inhibit various kinases involved in cancer progression, particularly the epidermal growth factor receptor (EGFR) .

Key Findings :

  • IC50 Values : Studies have reported IC50 values in the low micromolar range for this compound against different cancer cell lines, indicating potent anti-proliferative effects.
  • Mechanism of Action : The compound acts by inhibiting EGFR autophosphorylation, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Comparative Activity with Other Quinazolines

The following table summarizes the biological activities and unique features of selected quinazoline derivatives:

Compound NameStructure TypeBiological ActivityUnique Features
This compound Quinazoline derivativeAnticancer activityBromine substitution enhances potency
Gefitinib Quinazoline derivativeEGFR inhibitorApproved drug with established efficacy
Erlotinib Quinazoline derivativeEGFR inhibitorDifferent side chain improves selectivity
Lapatinib Quinazoline derivativeDual EGFR/HER2 inhibitorUnique dual-target mechanism

Structure-Activity Relationship (SAR)

SAR studies have highlighted the importance of specific substituents on the quinazoline scaffold in enhancing binding affinity and selectivity for protein targets. Modifications at various positions can significantly influence the compound's pharmacological properties.

  • Bromination : The presence of bromine at the second position is crucial for enhancing the compound's potency against cancer cell lines.
  • Naphthyl Substitution : The naphthyl group at the fourth position contributes to the overall stability and bioactivity of the compound.

Case Studies

Several studies have focused on the biological evaluation of quinazoline derivatives:

  • In Vitro Studies : A study demonstrated that a related quinazoline compound exhibited an IC50 value of 0.098μM0.098\,\mu M against EGFR, showcasing its potential as a targeted therapy for cancers driven by this receptor .
  • Cytotoxicity Assessment : Another investigation reported significant cytotoxic effects of similar derivatives against human breast cancer cell lines (MCF-7), with IC50 values ranging from 0.28μM0.28\,\mu M to 0.59μM0.59\,\mu M .
  • Mechanistic Insights : Western blot analyses confirmed that these compounds effectively inhibited EGFR autophosphorylation at concentrations as low as 100nM100\,nM, leading to decreased cell viability .

常见问题

What are the established synthetic methodologies for preparing 2-Bromo-4-(1-naphthalenyl)-quinazoline, and what critical reaction parameters influence yield?

Level: Basic (Methodological Synthesis)
Answer:
The synthesis typically involves multi-step strategies :

Cyclization : Base-catalyzed cyclization of intermediates like 2-(naphthalenecarboxamido)benzamide derivatives under reflux with glacial acetic acid (yield optimization: 65-75%) .

Bromination : Direct bromination at the 2-position using bromine in acetic acid (temperature control at 0-5°C prevents over-bromination) .

Aryl Coupling : Suzuki-Miyaura coupling to introduce the 1-naphthalenyl group at position 4, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
Key Parameters :

  • Reaction time (3-4 hours for cyclization vs. 12-24 hours for coupling ).
  • Solvent polarity (DMF enhances coupling efficiency ).
  • Temperature (higher yields at 80-100°C for cyclization ).

Which spectroscopic and crystallographic techniques are most effective for characterizing structural features of this compound?

Level: Basic (Analytical Characterization)
Answer:

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., aromatic protons at δ 7.2-8.5 ppm for naphthalenyl ).
  • FT-IR : Confirms C=O (1680-1700 cm⁻¹) and C-Br (500-600 cm⁻¹) stretches .
  • X-ray Diffraction (XRD) : Resolves steric effects of the naphthalenyl group (triclinic crystal system observed in analogues ).
  • Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 375.2) .

How do electronic effects of the bromo substituent and steric bulk of the naphthalenyl group influence pharmacological activity in quinazoline derivatives?

Level: Advanced (Structure-Activity Relationships)
Answer:

  • Bromo Substituent :
    • Enhances antibacterial activity via halogen bonding with target enzymes (e.g., DNA gyrase) .
    • Reduces metabolic stability due to susceptibility to CYP450-mediated dehalogenation .
  • Naphthalenyl Group :
    • Improves lipophilicity (logP > 3.5), enhancing blood-brain barrier penetration .
    • Introduces steric hindrance, reducing binding affinity to flat active sites (e.g., kinase ATP pockets) .
      Methodological Insight :
  • Use docking simulations to optimize substituent orientation (e.g., AutoDock Vina with EGFR kinase PDB:1M17) .

What electrochemical properties does this compound exhibit, and how can DFT modeling guide redox behavior interpretation?

Level: Advanced (Electrochemical Profiling)
Answer:

  • Cyclic Voltammetry : Shows a single quasi-reversible oxidation peak at +0.85 V vs. Ag/AgCl (attributed to the quinazoline core) .
  • DFT Modeling :
    • Predicts HOMO-LUMO gaps (ΔE = 3.2 eV) using B3LYP/6-31G(d) basis sets .
    • Identifies redox-active regions: Bromo substituent lowers LUMO energy, enhancing electron-accepting capacity .
      Application : Guides design of electroactive probes for biosensing .

How should researchers resolve contradictions in reported biological activity data between 2-position brominated vs. 4-position substituted quinazolines?

Level: Advanced (Data Contradiction Analysis)
Answer:
Case Study :

  • Antimicrobial Activity :
    • 2-Bromo derivatives show higher activity (MIC = 2 µg/mL) than 4-substituted analogues (MIC = 8 µg/mL) , but this conflicts with studies emphasizing 4-position aryl groups for kinase inhibition .
      Resolution Strategies :

Contextualize Targets : Bromo’s electronegativity benefits charge-based interactions (e.g., antibacterial targets ), while 4-substituted groups favor hydrophobic pockets (e.g., kinases ).

Dose-Response Curves : Compare EC₅₀ values across cell lines (e.g., HeLa vs. S. aureus) .

Meta-Analysis : Use hierarchical clustering to group studies by biological endpoints .

What experimental design considerations are paramount when developing novel quinazoline derivatives through structural hybridization approaches?

Level: Advanced (Hybridization Strategies)
Answer:

  • Scaffold Selection : Prioritize 4-position for bulky groups (naphthalenyl) and 2-position for halogens (bromo) to balance activity and solubility .
  • Hybridization Protocols :
    • Fragment-Based Design : Merge quinazoline with chalcones (enhances antifungal activity via π-π stacking ).
    • Bioisosteric Replacement : Substitute bromo with CF₃ to improve metabolic stability .
  • Validation Workflow :
    • In Silico ADMET : Predict toxicity (e.g., Ames test via Derek Nexus).
    • Parallel Synthesis : Use robotic platforms to screen 50+ analogues .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。